Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
CAS No.: 653570-16-2
Cat. No.: VC16813838
Molecular Formula: C13H13N3O4S
Molecular Weight: 307.33 g/mol
* For research use only. Not for human or veterinary use.
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- - 653570-16-2](/images/structure/VC16813838.png)
Specification
CAS No. | 653570-16-2 |
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Molecular Formula | C13H13N3O4S |
Molecular Weight | 307.33 g/mol |
IUPAC Name | 8-tert-butylsulfanyl-5,7-dinitroquinoline |
Standard InChI | InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3 |
Standard InChI Key | OMERWENJSHKGNF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
The compound Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is defined by the molecular formula C₁₃H₁₃N₃O₄S and a molar mass of 307.325 g/mol . Its IUPAC name reflects the substitution pattern:
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A tert-butylthio group (-S-C(CH₃)₃) at position 8 of the quinoline ring.
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Nitro groups (-NO₂) at positions 5 and 7.
The quinoline core consists of a benzene ring fused to a pyridine ring, with the aforementioned substituents introducing steric bulk and electron-withdrawing effects. The tert-butylthio group enhances lipophilicity, potentially influencing membrane permeability in biological systems, while the nitro groups contribute to electrophilic reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃N₃O₄S | |
Molar Mass | 307.325 g/mol | |
CAS Number | 653570-16-2 | |
Substituents | 5-NO₂, 7-NO₂, 8-S-C(CH₃)₃ |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for this compound are documented in the provided sources, analogous quinoline derivatives offer methodological insights. The synthesis likely involves:
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Nitration of a Precursor Quinoline:
Introduction of nitro groups at C-5 and C-7 could be achieved via directed nitration. For example, silver nitrate and ammonium persulfate in acidic conditions have been used to nitrate quinoline derivatives at specific positions . -
Thioether Formation at C-8:
The tert-butylthio group may be introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A plausible route involves reacting a 8-chloroquinoline intermediate with tert-butylthiol in the presence of a base .
Challenges in Synthesis
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Regioselectivity: Ensuring nitration occurs exclusively at C-5 and C-7 requires careful control of reaction conditions, such as temperature and catalysts.
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Steric Hindrance: The bulky tert-butylthio group at C-8 may complicate subsequent reactions or purification steps.
Physicochemical Properties and Stability
Thermal and Chemical Stability
Nitro groups are inherently electron-withdrawing, which can destabilize the aromatic ring toward reduction or nucleophilic attack. The compound’s stability under storage conditions (e.g., light, humidity) remains uncharacterized but warrants caution due to potential nitro group reactivity .
Pharmacological and Biological Activities
Antimicrobial and Antifungal Activity
Nitro-substituted quinolines are known for broad-spectrum antimicrobial effects. Analogues with similar substitution patterns inhibit Staphylococcus aureus (IC₅₀ = 1.33–18.9 µg/mL) and Candida albicans (IC₅₀ = 4.93–19.38 µg/mL) . The nitro groups likely contribute to redox cycling and reactive oxygen species (ROS) generation, disrupting microbial membranes .
Table 2: Hypothetical Biological Activity Profile
Organism | Expected IC₅₀ Range (µg/mL) | Basis for Prediction |
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Plasmodium falciparum | 20–100 | Structural analogy |
Staphylococcus aureus | 1.5–20 | Nitro group reactivity |
Candida albicans | 5–25 | Lipophilicity effects |
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s nitro and thioether groups make it a candidate for:
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Antiparasitic Drug Development: Targeting drug-resistant malaria strains.
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Antimicrobial Coatings: Functionalizing surfaces to prevent bacterial colonization.
Material Science
Nitroquinolines are explored as precursors for conductive polymers or ligands in catalytic systems. The tert-butylthio group could stabilize metal complexes in heterogeneous catalysis .
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